N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. In one study, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate were added in a 100 mL three-necked round-bottomed flask. The samples were reacted for 2–3 hours at room temperature, and the solvent was removed .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a trifluoromethyl group, a pyrimidin-4-yl group, and a piperidin-4-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its unique structure. For example, the trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Wissenschaftliche Forschungsanwendungen
Anti-Angiogenic and DNA Cleavage Studies
A study conducted by Kambappa et al. (2017) synthesized and characterized a series of novel piperidine carboxamide derivatives, including compounds related to N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide. These compounds demonstrated significant anti-angiogenic and DNA cleavage activities in in vivo and in vitro models, suggesting potential applications as anticancer agents through inhibiting angiogenesis and affecting DNA integrity (Kambappa et al., 2017).
Metabolism in Chronic Myelogenous Leukemia Patients
Gong et al. (2010) investigated the metabolism of Flumatinib, a compound structurally similar to this compound, in chronic myelogenous leukemia (CML) patients. This study provided insights into the metabolic pathways of such compounds in humans, identifying primary metabolites and suggesting implications for their pharmacokinetics and therapeutic effectiveness in cancer treatment (Gong et al., 2010).
Histone Deacetylase Inhibition for Cancer Treatment
Zhou et al. (2008) described the design, synthesis, and biological evaluation of a compound structurally related to this compound, demonstrating selective inhibition of histone deacetylases (HDACs). This selective inhibition suggests potential applications in cancer therapy by blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Anti-Inflammatory and Analgesic Activities
Abu‐Hashem et al. (2011) synthesized new visnagen and khellin furochromone pyrimidine derivatives, showing significant analgesic and anti-inflammatory activities. These findings indicate the potential of such compounds in developing new therapeutic agents for treating pain and inflammation (Abu‐Hashem & Youssef, 2011).
Pharmacokinetics and Metabolism Studies
Sharma et al. (2012) explored the disposition of a dipeptidyl peptidase IV inhibitor, revealing the metabolism and pharmacokinetics of compounds related to this compound in rats, dogs, and humans. This study provided valuable data on the elimination pathways and bioavailability of such compounds, important for their development as therapeutic agents (Sharma et al., 2012).
Eigenschaften
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4O/c1-11-21-14(17(18,19)20)10-15(22-11)24-8-6-13(7-9-24)23-16(25)12-4-2-3-5-12/h10,12-13H,2-9H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISIJGZSZUMQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCCC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.